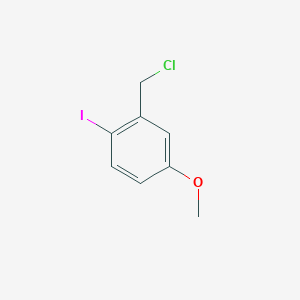![molecular formula C24H34N2O3S2 B12953859 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B12953859.png)
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazepines. This compound is characterized by its unique structural features, including a benzothiadiazepine core with various functional groups such as methoxy, methylthio, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound.
準備方法
The synthesis of 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothiadiazepine Core: The initial step involves the formation of the benzothiadiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a sulfur source under controlled conditions.
Introduction of Functional Groups: The subsequent steps involve the introduction of the dibutyl, methoxy, methylthio, and phenyl groups. These functional groups can be introduced through various organic reactions such as alkylation, methylation, and arylation.
Oxidation: The final step involves the oxidation of the thiadiazepine ring to form the 1,1-dioxide moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.
化学反応の分析
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide moiety back to the corresponding thiadiazepine.
Substitution: The functional groups on the benzothiadiazepine core can undergo substitution reactions, leading to the formation of derivatives with different properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.
科学的研究の応用
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.
類似化合物との比較
3,3-Dibutyl-8-methoxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide can be compared with other similar compounds, such as:
Benzothiadiazines: These compounds share a similar core structure but differ in the functional groups attached to the ring. They may have different biological activities and chemical properties.
Benzothiazepines: These compounds have a similar ring structure but differ in the position of the sulfur atom. They may exhibit different pharmacological profiles.
Benzodiazepines: These compounds have a similar core structure but lack the sulfur atom. They are well-known for their use as anxiolytics and sedatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H34N2O3S2 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC名 |
3,3-dibutyl-8-methoxy-7-methylsulfanyl-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C24H34N2O3S2/c1-5-7-14-24(15-8-6-2)18-26(19-12-10-9-11-13-19)20-16-22(30-4)21(29-3)17-23(20)31(27,28)25-24/h9-13,16-17,25H,5-8,14-15,18H2,1-4H3 |
InChIキー |
KEXIJBGLFUTSNP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OC)SC)C3=CC=CC=C3)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



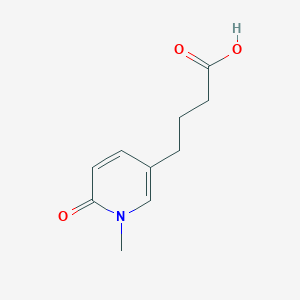
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)

![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
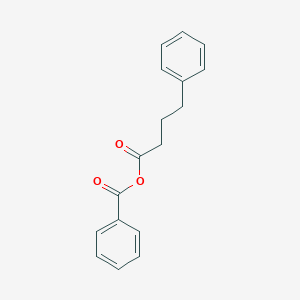
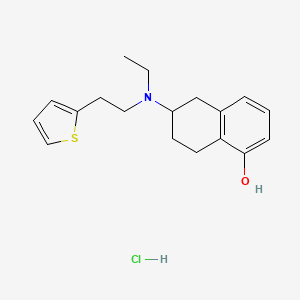
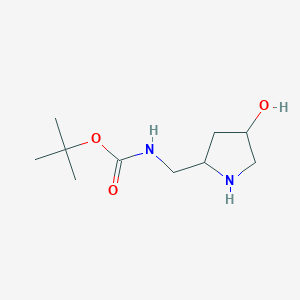
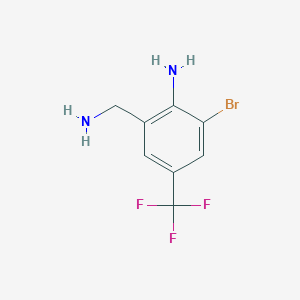

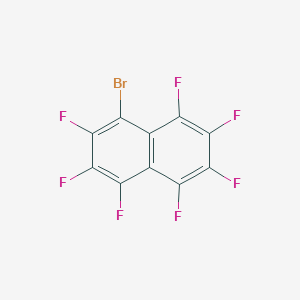
![2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)
